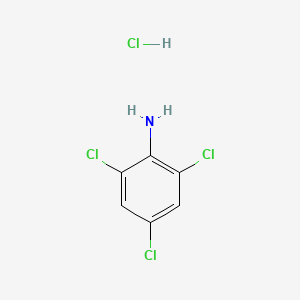

2,4,6-Trichloroaniline hydrochloride

Description

Significance of Aromatic Amines and Halogenated Derivatives in Chemical Research

Aromatic amines, compounds featuring an amino group attached to an aromatic ring, are fundamental pillars of modern chemical science. researchgate.net Aniline (B41778), the parent aromatic amine, and its derivatives are crucial building blocks in organic synthesis. Their importance stems from their role as precursors to a vast array of more complex molecules, including dyes, polymers, and pharmaceuticals. researchgate.netnih.gov

The introduction of halogen atoms—such as chlorine, bromine, or iodine—onto the aromatic ring of an amine dramatically alters its chemical properties. Halogenation modifies the electron density of the aromatic system and the basicity of the amino group. These modifications are pivotal in directing the course of chemical reactions, making halogenated aromatic amines highly valuable intermediates. nih.gov They serve as key starting materials in the synthesis of agrochemicals, specialized polymers, and active pharmaceutical ingredients. nih.govchemicalbook.com The presence of halogens also provides a reactive handle for further functionalization through cross-coupling reactions and nucleophilic substitutions, expanding their synthetic utility. mdpi.comacs.org

Historical Context of 2,4,6-Trichloroaniline (B165571) Synthesis and Study

The study of 2,4,6-Trichloroaniline is rooted in the early explorations of aniline chemistry in the 19th century. Initial preparations involved the direct chlorination of aniline. google.com Historical chemical literature from as early as 1845 describes the reaction of aniline with chlorinating agents. google.comjustia.com These early methods often involved reacting aniline or its hydrochloride salt with elemental chlorine or sulfuryl chloride, typically in the presence of an inert organic solvent. google.comjustia.com

A common laboratory preparation involves the reaction of dry aniline with chlorine gas in a carbon tetrachloride solution, from which the 2,4,6-Trichloroaniline product precipitates. wikipedia.org Over the decades, research has focused on refining these processes to improve yield, purity, and safety, particularly to manage the hazards associated with using chlorine gas. google.comjustia.com These refinements include conducting the reaction at elevated temperatures (above 80°C) to achieve better outcomes. google.com More recent synthetic strategies have explored the use of alternative N-chlorinating reagents to circumvent the direct use of chlorine. justia.com

Overview of Research Trajectories for Halogenated Anilines

Research involving halogenated anilines has evolved significantly over time. Initial studies were primarily focused on fundamental synthesis, characterization, and understanding their basic chemical reactivity. justia.com As analytical techniques became more sophisticated, the focus expanded.

Current research trajectories for these compounds are diverse:

Synthetic Intermediates: A major area of continued research is their application as versatile intermediates. 2,4,6-Trichloroaniline, for example, is a known precursor in the manufacture of fungicides, mono-azo dyestuffs, and other benzene (B151609) derivatives like 1,3,5-trichlorobenzene. nih.gov

Materials Science: Halogenated anilines are investigated for their role in creating novel materials. The specific arrangement of hydrogen and halogen atoms allows them to participate in hydrogen and halogen bonding, which can be used to construct complex supramolecular structures and cocrystals with unique properties. acs.org

Natural Products Chemistry: While long considered to be of exclusively synthetic origin, recent studies have identified 2,4,6-Trichloroaniline and related halogenated anilines as natural products biosynthesized by marine microalgae. nih.gov This discovery has opened a new avenue of research into the biosynthesis pathways and ecological roles of these compounds in marine environments. nih.govnih.gov

Analytical and Environmental Chemistry: The presence of halogenated anilines in the environment, often as metabolites of pesticides and dyes, has driven research into developing sensitive analytical methods for their detection. echemi.com Studies also investigate their interaction with environmental components, such as soil and clay minerals, to understand their fate and transport. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of 2,4,6-Trichloroaniline This table outlines the key physical and chemical properties of the base compound, 2,4,6-Trichloroaniline.

| Property | Value | Source(s) |

| IUPAC Name | 2,4,6-Trichloroaniline | nih.gov |

| Chemical Formula | C₆H₄Cl₃N | wikipedia.org |

| Molar Mass | 196.46 g/mol | wikipedia.orgsigmaaldrich.com |

| Appearance | Long needles or fine, light purple fibers | wikipedia.orgnih.gov |

| Melting Point | 73-75 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 262 °C | wikipedia.orgchemicalbook.com |

| Water Solubility | <0.1 g/100 mL (at 21.5 °C) | chemicalbook.comchemwhat.com |

| log Kow (Octanol-Water Partition Coefficient) | 3.69 | nih.gov |

| pKa (Conjugate Acid) | -0.03 | nih.govechemi.com |

Table 2: Spectroscopic Data Identifiers for 2,4,6-Trichloroaniline This table provides identifiers and sources for key spectroscopic data used in the characterization of 2,4,6-Trichloroaniline.

| Spectroscopic Data Type | Key Information / Identifier | Source(s) |

| ¹H NMR | Spectrum available, shows signals at δ 7.19 (s, 2H), 4.43 (br, 2H) in CDCl₃ | chemicalbook.comchemicalbook.com |

| ¹³C NMR | Spectrum available, shows signals at δ 139.0, 127.6, 121.9, 119.7 in CDCl₃ | chemicalbook.com |

| Mass Spectrometry (EI) | Key m/z fragments: 195, 197, 199, 108 | nih.gov |

| Infrared (IR) Spectrum | Evaluated spectrum available from the Coblentz Society Collection | nist.gov |

| CAS Registry Number | 634-93-5 | nih.govsigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

33663-50-2 |

|---|---|

Molecular Formula |

C6H5Cl4N |

Molecular Weight |

232.9 g/mol |

IUPAC Name |

2,4,6-trichloroaniline;hydrochloride |

InChI |

InChI=1S/C6H4Cl3N.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,10H2;1H |

InChI Key |

RZQIWOXUOIBGEH-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)Cl.Cl |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)Cl.Cl |

Other CAS No. |

33663-50-2 |

Related CAS |

634-93-5 (Parent) |

Synonyms |

2,4,6-trichloraniline 2,4,6-trichloroaniline 2,4,6-trichloroaniline hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for 2,4,6 Trichloroaniline Hydrochloride

Chlorination Reactions of Aniline (B41778) and its Derivatives

The most common industrial approach to synthesizing 2,4,6-trichloroaniline (B165571) involves the direct chlorination of aniline. guidechem.com The strong activating nature of the amino group directs chlorination to the ortho and para positions (2, 4, and 6 positions), making the reaction relatively straightforward. guidechem.com

Direct Chlorination in Solvent Systems

The direct chlorination of aniline is typically performed in an inert organic solvent. A common method involves dissolving dry aniline in an anhydrous solvent like carbon tetrachloride and then introducing dry chlorine gas. wikipedia.orgprepchem.com The reaction is often conducted at low temperatures, around -10 °C, using a freezing mixture to control the reaction's exothermicity. prepchem.com Under these conditions, 2,4,6-trichloroaniline precipitates from the solution as a white crystalline solid. prepchem.com

The choice and condition of the solvent are critical. The use of anhydrous (dry) solvents and reagents is essential to prevent the formation of impurities. wikipedia.orgprepchem.com If water is present in the reaction mixture, the desired product can be contaminated with byproducts such as aniline black, a result of oxidation. wikipedia.orgprepchem.comsciencemadness.org Solvents like chlorobenzene (B131634) and o-dichlorobenzene have also been effectively used, particularly at elevated temperatures. google.com For instance, a process using chlorobenzene as a solvent at temperatures above 80°C has been developed to produce 2,4,6-trichloroaniline. google.comgoogle.com

Table 1: Direct Chlorination of Aniline in Different Solvent Systems

| Solvent System | Reagents | Temperature | Key Findings | Yield | Reference |

|---|---|---|---|---|---|

| Carbon Tetrachloride | Dry Aniline, Dry Chlorine Gas, Dry Carbon Dioxide | -10 °C | Strict anhydrous conditions are necessary to prevent the formation of aniline black. | Not specified | prepchem.com |

| Chlorobenzene | Aniline, HCl gas, Chlorine | 90 °C | Elevated temperatures can be used effectively with this solvent. | 87.0% (crude) | google.com |

| o-Dichlorobenzene | Aniline, HCl gas, Chlorine | 110 °C | Higher boiling point solvent allows for higher reaction temperatures. | 88.7% (crude) | google.com |

| Glacial Acetic Acid, Methanol, Chlorobenzene | Aniline, HCl gas, Chlorine | < 25 °C | A mixed solvent system used in an industrial preparation method. | 89.2% | guidechem.com |

Role of Hydrochloric Acid and Other Catalysts in Aniline Chlorination

Treating aniline with hydrochloric acid (HCl) prior to chlorination is a crucial step for achieving high yields and purity. google.com When aniline is reacted directly with chlorine without prior acid treatment, the yield of 2,4,6-trichloroaniline can be as low as 10%. googleapis.com The initial reaction with anhydrous hydrogen chloride in an inert solvent converts aniline to its hydrohalide salt (aniline hydrochloride). google.comgoogleapis.com This intermediate is then chlorinated.

This two-step process within a single pot significantly improves the efficiency and selectivity of the reaction, leading to yields of at least 90%. google.com The process involves dissolving freshly distilled aniline in an anhydrous inert organic solvent, passing anhydrous hydrogen chloride gas through the solution to form the aniline hydrochloride precipitate, and then introducing anhydrous chlorine to effect the trichlorination. google.comgoogleapis.com The use of an excess of chlorine (between 105% and 140% of the stoichiometric amount) is generally recommended to ensure complete reaction. google.com

While hydrochloric acid is standard, other catalysts have been explored. For instance, copper(II) chloride (CuCl₂) has been used for the regioselective chlorination of unprotected anilines. beilstein-journals.org This method, however, often requires a flow of both oxygen and HCl gas to regenerate the Cu(II) catalyst and minimize aniline polymerization, yielding mostly para-chlorinated products with minor ortho- and di-chlorinated byproducts. beilstein-journals.org

Oxidative Chlorination Pathways

Oxidative chlorination provides an alternative route where an oxidizing agent is used in conjunction with a chloride source. One study detailed a reaction using hydrogen peroxide (H₂O₂) in a hydrochloric acid solution. sciencemadness.org In a cooled solution of aniline in acetic acid and concentrated HCl, small portions of H₂O₂ were added, leading to a series of color changes and the eventual precipitation of a product. sciencemadness.org

Electrochemical oxidation of chloroanilines has also been investigated. researchgate.net Studies on the electrochemical oxidation of 4-chloroaniline (B138754) and 2,4-dichloroaniline (B164938) in acetonitrile (B52724) have shown that the process can lead to further chlorination. researchgate.net The mechanism involves the elimination of a para-substituent, which is then oxidized to chlorine and subsequently substitutes a free ortho position on another chloroaniline molecule. researchgate.net However, for 2,4,6-trichloroaniline, this type of subsequent chlorination does not occur as the rejected chloride ion is only oxidized to chlorine. researchgate.net

Chlorinating Reagents and Their Specificity in Trichloroaniline Formation

Besides elemental chlorine, other chlorinating agents have been employed to improve safety, handling, and specificity.

Sulfuryl chloride (SO₂Cl₂) can be used as an alternative to chlorine gas. google.comgoogle.comtandfonline.com In one process, aniline dissolved in chlorobenzene is treated with HCl gas and heated, after which sulfuryl chloride is added dropwise. google.comgoogle.com This method, conducted at 90°C, yields crude 2,4,6-trichloroaniline with high purity after subsequent purification. google.comgoogle.com

N-Chloro Reagents , such as N-chlorosuccinimide (NCS), offer a more convenient and often safer alternative to corrosive reagents like chlorine and sulfuryl chloride. tandfonline.comtandfonline.comjustia.com The reaction of aniline with three equivalents of NCS in a suitable solvent can produce 2,4,6-trichloroaniline in excellent yield. tandfonline.comgoogle.com Acetonitrile has been identified as a particularly effective solvent for this transformation, leading to an 88% isolated yield of the product. tandfonline.comtandfonline.com The reaction proceeds by pouring the completed reaction mixture into water, which precipitates the crude product while the succinimide (B58015) byproduct remains dissolved. tandfonline.com Other N-chloro reagents that can be used include trichloroisocyanuric acid (TCICA), N-chlorodialkylamines, and hexachloromelamine. tandfonline.comgoogle.com

Table 2: Comparison of Different Chlorinating Reagents

| Chlorinating Reagent | Substrate | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Chlorine (Cl₂) | Aniline Hydrochloride | Chlorobenzene | 90-130 °C | 87.0% (crude) | google.com |

| Sulfuryl Chloride (SO₂Cl₂) | Aniline Hydrochloride | Chlorobenzene | 90-130 °C | 89.5% (crude) | google.comgoogle.com |

| N-Chlorosuccinimide (NCS) | Aniline | Acetonitrile | Reflux | 88% | tandfonline.comtandfonline.com |

Synthesis from Substituted Nitrobenzene (B124822) Precursors

An alternative synthetic route starts from substituted nitrobenzene compounds. One documented method involves the catalytic hydrogenation of a substituted nitrobenzene. chemicalbook.com In this process, the nitrobenzene derivative is charged into a stainless steel autoclave with a molybdenum catalyst, tetrahydrofuran (B95107) (THF), and water. chemicalbook.com The mixture is pressurized with hydrogen gas and heated to 120°C for 20 hours. chemicalbook.com Following the reaction, the product is extracted and purified via silica (B1680970) gel chromatography. chemicalbook.com This pathway represents a reductive-amination approach, where the nitro group is reduced to an amine in the presence of the aromatic chlorine substituents.

Preparation from Anthranilic Acid

2,4,6-Trichloroaniline can also be prepared from anthranilic acid (2-aminobenzoic acid). google.com This method involves a one-step process where anthranilic acid is chlorinated in a hydrochloric acid solution. google.com The key advantage of this route is the direct substitution of the carboxylic acid group with a chlorine atom, alongside the chlorination of the aromatic ring. google.com

In a typical procedure, anthranilic acid is added to a 10-30% hydrochloric acid solution at a controlled temperature (e.g., 25°C), and chlorine gas is introduced over a period of 10 to 30 hours. google.com After the reaction is complete, the mixture is neutralized with a sodium hydroxide (B78521) solution to a pH of 7, which precipitates the 2,4,6-trichloroaniline product. google.com This method is considered to have a high potential for industrial application due to its mild reaction conditions and simple operation. google.com Varying the concentration of hydrochloric acid has been shown to affect the final yield, with 30% HCl providing a yield of 86.6%. google.com While synthesis from various aminobenzoic acids is possible, the cost of these starting materials often makes them less suitable for large-scale industrial production compared to aniline-based routes. guidechem.com

Optimization of Synthetic Conditions for Yield and Purity

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a critical parameter in the chlorination of aniline and its derivatives. Elevated temperatures are generally employed to facilitate the reaction. For instance, in the synthesis of 2,4,6-trichloroaniline by the reaction of aniline with a chlorinating agent, temperatures in the range of 80°C to 250°C are suitable, with a preferred range of 90°C to 150°C. google.com Specific examples show that conducting the reaction at 110°C can yield a crude product with a purity of 89.1%. google.com In another variation, heating the reaction mixture to 130°C after the initial chlorination helps in the thermal decomposition of hydrochlorides, contributing to a purer product. google.com

The influence of pressure on the synthesis of 2,4,6-trichloroaniline is also a significant consideration, particularly in catalytic hydrogenation routes. In one synthetic method starting from a substituted nitrobenzene, the reaction is carried out in a stainless steel autoclave under a pressure of 5.0 MPa of hydrogen gas (H₂). chemicalbook.com This pressurized environment, combined with a temperature of 120°C for 20 hours, facilitates the reduction of the nitro group to an amine, a key step in forming the aniline derivative. chemicalbook.com

The following table summarizes the impact of temperature on the yield and purity of 2,4,6-trichloroaniline in the chlorination of aniline using sulfuryl chloride in chlorobenzene.

| Reaction Temperature (°C) | Crude Product Purity (%) | Theoretical Yield of Crude Product (%) | Final Product Purity after Sublimation (%) |

| 90 | 86.3 | 89.5 | 97.2 |

| 110 | 89.1 | 87.5 | Not specified |

Solvent Effects on Product Formation and Selectivity

The choice of solvent is crucial for the successful synthesis of 2,4,6-trichloroaniline, influencing reaction rates, selectivity, and the ease of product isolation. Inert organic solvents are commonly used to provide a medium for the reaction.

Chlorinated hydrocarbons are frequently employed as solvents. For example, the chlorination of aniline can be effectively carried out in chlorobenzene or o-dichlorobenzene. google.com When o-dichlorobenzene is used as the solvent, a crude product with a purity of 91.3% can be obtained. google.com Carbon tetrachloride is another solvent that has been used, particularly in the chlorination of aniline with chlorine gas. wikipedia.org To prevent the formation of impurities like aniline black, it is essential to use a dry, anhydrous solution of carbon tetrachloride and maintain a low reaction temperature, around -10°C. prepchem.com

The polarity of the solvent also plays a role. In a study comparing different solvent systems, it was found that conducting a rearrangement reaction to form 2,4,6-trichloroaniline in an organic medium gave excellent yields, while the yield was significantly lower in an aqueous medium (a mixture of 20% water and 80% ethanol). prepchem.com This suggests that a less polar environment is more favorable for this particular synthetic route.

The table below illustrates the effect of different solvents on the purity of crude 2,4,6-trichloroaniline.

| Solvent | Chlorinating Agent | Crude Product Purity (%) | Theoretical Yield of Crude Product (%) |

| Chlorobenzene | Sulfuryl Chloride | 86.3 | 89.5 |

| o-Dichlorobenzene | Sulfuryl Chloride | 91.3 | 88.7 |

| Chlorobenzene | Chlorine | 81.8 | 87.0 |

Post-Synthesis Purification Techniques

After the initial synthesis, the crude 2,4,6-trichloroaniline hydrochloride often contains unreacted starting materials, by-products, and residual solvent. Therefore, effective purification techniques are essential to obtain a product of high purity.

Commonly employed purification methods include:

Distillation: This technique is used to separate the product from less volatile impurities and the solvent. The crude product can be distilled to obtain a purer form of 2,4,6-trichloroaniline. google.com

Sublimation: Sublimation is a particularly effective method for purifying 2,4,6-trichloroaniline, as it allows for the separation of the volatile product from non-volatile impurities. This method has been shown to significantly increase the purity of the final product, with one instance reporting an increase from 86.3% to 97.2% after sublimation. google.com

Recrystallization: This is a standard technique for purifying solid compounds. The crude product is dissolved in a suitable solvent, and then the solution is cooled to allow the purified product to crystallize out, leaving impurities in the solution. Alcohol is a commonly used solvent for the recrystallization of 2,4,6-trichloroaniline. prepchem.com

Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is a valuable technique. The crude product is passed through a column packed with silica gel, and different components are separated based on their polarity. A mixture of petroleum ether and ethyl acetate (B1210297) is often used as the eluent. chemicalbook.com

Washing: The crude product can be washed with water to remove water-soluble impurities and to aid in the hydrolytic cleavage of any remaining hydrochlorides. google.com

Green Chemistry Approaches in 2,4,6-Trichloroaniline Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and safer chemical processes. In the context of 2,4,6-trichloroaniline synthesis, green chemistry principles are being applied to address some of the hazards associated with traditional methods.

One of the primary green chemistry approaches involves the use of safer chlorinating agents. The traditional use of chlorine gas poses significant safety risks due to its high toxicity and reactivity. google.com A greener alternative is the use of N-chloro reagents, such as N-chlorosuccinimide (NCS). google.com These reagents are generally solids, making them easier and safer to handle than gaseous chlorine. The reaction of aniline with three equivalents of an N-chloro reagent in a suitable solvent can lead to the regioselective trichlorination at the 2, 4, and 6 positions in excellent yields. google.com

Another approach focuses on the use of catalysts to improve reaction efficiency and reduce waste. For instance, the synthesis of related compounds has seen the application of green nanocatalysts, such as copper(II) supported on magnetic chitosan. rsc.org This type of catalyst can be easily separated from the reaction mixture using an external magnet and can be recycled multiple times without a significant loss in activity, which aligns with the principles of green chemistry. rsc.org

Furthermore, research into new synthetic routes that are inherently safer is ongoing. One such method involves the preparation of 2,4,6-trichloroaniline from sulfanilic acid using a peroxide-chloride ion system, which has been studied to understand the effects of various factors on the reaction yield. icm.edu.pl Another patented method describes the synthesis from anthranilic acid in a hydrochloric acid system, which is presented as a safer alternative to methods using an acetate system. google.com

Reactivity and Mechanistic Studies of 2,4,6 Trichloroaniline Derivatives

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety is typically highly activated towards electrophilic aromatic substitution, with the amino group (-NH₂) being a potent electron-donating group. This activation directs incoming electrophiles to the ortho and para positions. However, in the case of 2,4,6-trichloroaniline (B165571), these positions are already occupied by chlorine atoms. The presence of three electron-withdrawing chlorine atoms significantly deactivates the aromatic ring towards further electrophilic substitution. byjus.com This deactivation arises from the inductive effect of the chlorine atoms, which withdraws electron density from the ring, making it less nucleophilic.

While the amino group's resonance effect pushes electron density into the ring, the combined inductive effect of the three chlorine atoms largely counteracts this. makingmolecules.com Consequently, forcing electrophilic substitution on 2,4,6-trichloroaniline would require harsh reaction conditions. Any potential substitution would be directed to the remaining meta positions (3 and 5), which are sterically hindered and electronically unfavorable. The interplay between the activating amino group and the deactivating chloro groups makes further electrophilic aromatic substitution on the 2,4,6-trichloroaniline ring challenging.

Nucleophilic Reactivity of the Amine Functionality

The amine functionality in 2,4,6-trichloroaniline possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. However, the nucleophilicity of the amino group in 2,4,6-trichloroaniline is substantially reduced compared to aniline. This is due to the strong electron-withdrawing inductive effect of the three chlorine atoms on the aromatic ring. These groups pull electron density away from the nitrogen atom, making its lone pair less available to attack electrophiles. masterorganicchemistry.com

Despite this reduced reactivity, the amine group can still participate in nucleophilic substitution reactions with sufficiently strong electrophiles. Examples of such reactions include reactions with acid chlorides, acid anhydrides, and chloroformates. echemi.comguidechem.com The general trend is that the nucleophilicity of amines increases with basicity; however, bulky substituents or strong electron-withdrawing groups can diminish this reactivity. masterorganicchemistry.com

| Compound | Effect of Substituents on Amine Nucleophilicity | Relative Reactivity |

|---|---|---|

| Aniline | Unsubstituted ring | High |

| 2,4,6-Trichloroaniline | Three electron-withdrawing chlorine atoms | Low |

Diazotization Chemistry and Derivative Formation

As a primary aromatic amine, 2,4,6-trichloroaniline can undergo diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid or sulfuric acid, at low temperatures. organic-chemistry.orgbyjus.com The resulting product is a 2,4,6-trichlorobenzenediazonium salt. These diazonium salts are versatile intermediates in organic synthesis. organic-chemistry.org

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. byjus.com

2,4,6-Trichloro-1,3,5-triazine, also known as cyanuric chloride, is a key reagent in the synthesis of various derivatives through nucleophilic substitution. researchgate.net The chlorine atoms on the triazine ring can be sequentially replaced by nucleophiles. The reactivity of the chlorine atoms decreases with each substitution. researchgate.netnih.gov The amino group of various compounds can act as nucleophiles to substitute the chlorine atoms on the triazine ring, forming substituted triazine derivatives. nih.govnih.gov For instance, the reaction of cyanuric chloride with amines can lead to the formation of dichloro-s-triazines (DCTs). researchgate.net

A significant application of the diazotization of 2,4,6-trichloroaniline is in the synthesis of 1,3,5-trichlorobenzene. niscpr.res.inepa.govnih.gov This process, a type of deamination, involves the replacement of the diazonium group with a hydrogen atom. The reaction is typically carried out by treating the 2,4,6-trichlorobenzenediazonium salt with a reducing agent, such as hypophosphorous acid (H₃PO₂). niscpr.res.inepa.gov The selection of the acid for diazotization is crucial; 70% sulfuric acid has been found to be suitable for this transformation. niscpr.res.in

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 2,4,6-Trichloroaniline | 1. NaNO₂, H₂SO₄ 2. H₃PO₂ | 1,3,5-Trichlorobenzene | Diazotization-Reduction (Deamination) |

Reaction Mechanisms of Hydrochloride Formation and Dissociation

2,4,6-Trichloroaniline is a weak base due to the electron-withdrawing nature of the three chlorine atoms, which reduces the availability of the lone pair of electrons on the nitrogen atom. Nevertheless, it can react with strong acids such as hydrogen chloride (HCl) to form the corresponding salt, 2,4,6-trichloroaniline hydrochloride. google.com

The formation of the hydrochloride is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base and accepts a proton (H⁺) from hydrogen chloride. This results in the formation of an anilinium ion and a chloride ion, which are held together by electrostatic attraction. The reaction is reversible, and the position of the equilibrium depends on the pH of the solution. In a sufficiently acidic environment, the salt form is favored.

Conversely, the dissociation of this compound occurs when the salt is dissolved in a neutral or basic solution. A base, such as water or hydroxide (B78521) ions, will remove the proton from the anilinium ion, regenerating the free amine, 2,4,6-trichloroaniline.

Hydrolysis Mechanisms of Related Organophosphate Compounds

Studies on the hydrolysis of organophosphate compounds containing a 2,4,6-trichloroaniline moiety, such as 2,4,6-trichloroaniline phosphoro triamidate, have been conducted. The hydrolysis of this particular compound has been investigated in acidic media ranging from 1 M to 6 M HCl. researchgate.net The reaction proceeds via the formation of a conjugate acid species. The rate of hydrolysis was observed to increase with temperature and time up to an acid concentration of 4 M, after which it decreased. researchgate.net Microbial enzymes, such as organophosphorus hydrolase (OPH), are also known to be capable of degrading various organophosphorus compounds. researchgate.net

Structural Characterization and Crystallographic Analysis of 2,4,6 Trichloroaniline and Its Salts

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal.

Determination of Crystal System and Space Group

The crystal structure of 2,4,6-trichloroaniline (B165571) has been determined through single-crystal X-ray diffraction studies. It crystallizes in the monoclinic system with the space group P2₁ nih.gov. A key feature of this structure is the presence of two independent molecules in the asymmetric unit nih.gov.

Crystallographic Data for 2,4,6-Trichloroaniline and a Related Compound

| Compound | Crystal System | Space Group | Molecules per Asymmetric Unit (Z') |

| 2,4,6-Trichloroaniline | Monoclinic | P2₁ | 2 |

| 2,4,6-Trimethylanilinium chloride | Monoclinic | P2₁/c | 1 |

Molecular Geometry and Conformation in Solid State

In the solid state, the molecular geometry of 2,4,6-trichloroaniline is defined by the arrangement of the three chlorine atoms and the amino group on the benzene (B151609) ring. The presence of bulky chlorine atoms at the ortho positions (2 and 6) can influence the planarity of the molecule and the orientation of the amino group.

For the 2,4,6-trichloroanilinium cation, which would be present in the hydrochloride salt, the protonation of the amino group leads to a tetrahedral geometry around the nitrogen atom. In anilinium chloride, the C-N bond length is observed to elongate from 1.41 Å in aniline (B41778) to 1.474 Å in the anilinium cation nih.gov. Similar changes would be expected for 2,4,6-trichloroaniline upon protonation.

Intermolecular Interactions: Hydrogen Bonding Networks (N-H...N, N-H...Cl, N-H...O)

The crystal structure of 2,4,6-trichloroaniline is stabilized by a network of hydrogen bonds. Specifically, N-H...N and N-H...Cl interactions are observed, linking the two independent molecules in the asymmetric unit nih.gov.

Crystal Packing Motifs and Supramolecular Assembly

The interplay of hydrogen bonding and other intermolecular forces in 2,4,6-trichloroaniline leads to specific crystal packing motifs. The presence of both hydrogen bond donors (N-H) and acceptors (N and Cl) facilitates the formation of a robust three-dimensional supramolecular assembly nih.gov.

For anilinium salts, the packing is often characterized by layers or columns of cations and anions. In 2,4,6-trimethylanilinium chloride, the packing is described as columns of ion pairs propagating along a crystallographic axis, with π–π stacking interactions between the aromatic rings providing additional stabilization researchgate.net. A similar layered or columnar arrangement stabilized by N-H...Cl hydrogen bonds and potentially π–π interactions would be anticipated for 2,4,6-trichloroaniline hydrochloride.

Influence of Halogen Substituents on Molecular Structure and Packing

The nature and position of halogen substituents on the aniline ring have a profound effect on the molecular structure and crystal packing. The electron-withdrawing nature of chlorine atoms influences the electronic properties of the benzene ring and the basicity of the amino group.

In the solid state, the size and polarizability of the halogen atoms can lead to different packing arrangements. A comparative study of haloanilinium salts has shown that the balance between charge-assisted hydrogen bonds and halogen bonds (C-X...A⁻) is a key determinant of the supramolecular architecture researchgate.netbldpharm.com. For instance, the gradual change from iodine to chlorine in 4-haloanilinium chlorides leads to noticeable changes in the crystal packing due to the diminishing strength of the halogen bond researchgate.net.

Analysis of Pseudopolymorphism and Isomorphous Structures

Pseudopolymorphism refers to the existence of different crystal structures of the same compound due to the inclusion of solvent molecules (solvates) or water (hydrates). While no specific studies on the pseudopolymorphism of this compound were found, it is a phenomenon observed in other anilinium salts chemicalbook.com.

Isomorphism, the crystallization of different compounds in the same crystal structure, is also relevant. A notable example is the isomorphism observed between 4-bromoanilinium chloride and 4-chloroanilinium chloride, which adopt the same crystal structure due to the similar size and chemical nature of bromine and chlorine bldpharm.com. It is plausible that this compound could exhibit isomorphism with other trihalogenated anilinium halides.

Spectroscopic Investigations for Molecular Characterization

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups and bonding arrangements within a molecule.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in 2,4,6-Trichloroaniline (B165571). The infrared spectrum reveals characteristic absorption bands corresponding to specific vibrational modes of the molecule. For the free base, 2,4,6-Trichloroaniline, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. researchgate.net In the case of the hydrochloride salt, these bands are replaced by broader and weaker absorptions at lower frequencies, characteristic of the N⁺-H stretching in the anilinium ion.

Other significant vibrations include the C-C stretching within the aromatic ring, generally found between 1400 and 1620 cm⁻¹. researchgate.net The C-Cl stretching vibrations are strong and appear in the 550-800 cm⁻¹ region. researchgate.net A comprehensive interpretation of the FTIR spectrum allows for the confirmation of the molecule's core structure and functional groups. researchgate.netkfupm.edu.sa

Table 1: Characteristic FTIR Peaks for 2,4,6-Trichloroaniline

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic Ring) | 1400 - 1620 |

| C-N Stretch | 1250 - 1350 |

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For 2,4,6-Trichloroaniline, two particularly informative sets of vibrations are the ring breathing mode and the C-Cl stretching modes. researchgate.net The ring breathing mode, a symmetric radial expansion and contraction of the benzene (B151609) ring, is sensitive to the substitution pattern. In asymmetrically tri-substituted benzenes with heavy substituents like chlorine, this mode is expected around 1100 cm⁻¹. theaic.org

The C-Cl stretching modes are also prominent in the Raman spectrum. A detailed analysis of the Raman line intensities of both the ring breathing and C-Cl stretching modes shows a significant dependence on the number and position of chlorine atoms on the benzene ring. researchgate.net This analysis, often supported by theoretical calculations, allows for a definitive vibrational assignment and structural confirmation. researchgate.netkfupm.edu.sa

Table 2: Key Raman Shifts for 2,4,6-Trichloroaniline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Ring Breathing Mode | ~1100 |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to detect trace amounts of molecules and study their interaction with metallic surfaces. For 2,4,6-Trichloroaniline (TCA), SERS spectra have been successfully obtained at concentrations as low as 10⁻⁶ M. researchgate.netkfupm.edu.sa This is typically achieved by adsorbing the analyte onto a nanostructured metal substrate, such as a silver colloid. researchgate.netdaneshyari.com

Studies have shown that the intensities of several SERS peaks for TCA exhibit a linear relationship with its concentration, which enables quantitative analysis. researchgate.netkfupm.edu.sa The specific enhancement of certain vibrational modes in the SERS spectrum can also provide insights into the orientation of the molecule on the metal surface and the nature of the molecule-substrate interaction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. For 2,4,6-Trichloroaniline, both ¹H and ¹³C NMR provide distinct signals that confirm its structure. chemicalbook.com

In the ¹H NMR spectrum, the two equivalent aromatic protons on the benzene ring appear as a singlet. The protons of the amino (-NH₂) group also produce a signal, which can be broad and its chemical shift can be concentration and solvent-dependent. chemicalbook.com In the hydrochloride salt, the amino protons become acidic anilinium protons (-NH₃⁺), leading to a downfield shift and potential coupling with ¹⁴N.

The ¹³C NMR spectrum shows distinct signals for the different carbon environments in the molecule: the carbon atom bonded to the amino group, the two carbons bonded to chlorine atoms at the ortho positions, the carbon bonded to chlorine at the para position, and the two unsubstituted carbon atoms. chemicalbook.com

Table 3: NMR Data for 2,4,6-Trichloroaniline in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 7.19 (s, 2H) | Aromatic Protons (C3-H, C5-H) |

| 4.43 (br, 2H) | Amino Protons (-NH₂) | |

| ¹³C NMR | 139.0 | C1 (C-N) |

| 127.6 | C3, C5 (C-H) | |

| 121.9 | C2, C6 (C-Cl) | |

| 119.7 | C4 (C-Cl) |

Data sourced from a synthesis report. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of 2,4,6-Trichloroaniline dissolved in alcohol shows distinct absorption maxima (λmax). nih.gov These absorptions correspond to π→π* transitions within the benzene ring, which are influenced by the amino and chloro substituents. The spectrum for 2,4,6-Trichloroaniline typically displays two main absorption bands. nih.gov

Table 4: UV-Vis Absorption Data for 2,4,6-Trichloroaniline

| Solvent | Absorption Maxima (λmax) |

|---|---|

| Alcohol | 224 nm, 310 nm |

Data sourced from the PubChem database. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. The molecular weight of 2,4,6-Trichloroaniline is approximately 196.5 g/mol . nih.govnist.gov

A key feature in the mass spectrum of a compound containing chlorine is the isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, a molecule with three chlorine atoms, like 2,4,6-Trichloroaniline, will exhibit a characteristic cluster of peaks for the molecular ion (M) and its fragments. The pattern will include peaks at M, M+2, M+4, and M+6 with predictable relative intensities. whitman.edu The fragmentation of the molecular ion can proceed through various pathways, such as the loss of a chlorine atom or the elimination of HCl, providing further structural evidence.

Table 5: Predicted Isotopic Pattern for the Molecular Ion of 2,4,6-Trichloroaniline

| Ion | m/z (approx.) | Description |

|---|---|---|

| [M]⁺ | 195 | Contains three ³⁵Cl atoms |

| [M+2]⁺ | 197 | Contains two ³⁵Cl and one ³⁷Cl atom |

| [M+4]⁺ | 199 | Contains one ³⁵Cl and two ³⁷Cl atoms |

Spectroscopic Signatures of Protonation and Salt Formation

The conversion of 2,4,6-trichloroaniline to its hydrochloride salt involves the protonation of the amino group (-NH₂) to form an anilinium group (-NH₃⁺). This transformation induces significant and characteristic changes in the molecule's interaction with electromagnetic radiation, which are readily observable across various spectroscopic techniques. The formation of the anilinium ion alters the electronic distribution and vibrational modes of the molecule, providing clear signatures for the salt's formation.

Infrared (IR) Spectroscopy

The most notable changes in the IR spectrum upon protonation of 2,4,6-trichloroaniline occur in the N-H stretching region. In the neutral 2,4,6-trichloroaniline, the primary amine (-NH₂) group displays two characteristic N-H stretching bands corresponding to asymmetric and symmetric vibrations, typically found in the 3400-3500 cm⁻¹ range for aromatic amines. libretexts.orglibretexts.org

Upon formation of the 2,4,6-trichloroanilinium chloride, the -NH₂ group is converted to an -NH₃⁺ group. This results in the disappearance of the dual primary amine stretches and the appearance of a very broad and strong absorption band in the 2250-3000 cm⁻¹ region. msu.edu This broad band is characteristic of the N-H stretching vibrations within the ammonium (B1175870) salt and often shows some fine structure. msu.edu Additionally, the N-H bending vibrations (scissoring) for the -NH₂ group, typically seen around 1600 cm⁻¹, are replaced by the bending modes of the -NH₃⁺ group in the salt. libretexts.org

Table 1: Comparison of Key IR Vibrational Frequencies (cm⁻¹) for 2,4,6-Trichloroaniline and its Hydrochloride Salt

| Vibrational Mode | 2,4,6-Trichloroaniline (Neutral) | 2,4,6-Trichloroaniline Hydrochloride (Salt) |

| N-H Asymmetric & Symmetric Stretch | ~3400-3500 (two bands) | Disappears |

| -NH₃⁺ Stretch | Not Applicable | ~2250-3000 (strong, broad) |

| N-H Bending (Scissoring) | ~1600-1650 | Replaced by -NH₃⁺ bending modes |

| C-N Stretch (Aromatic) | ~1200-1350 | Shifted |

Note: Data are based on established principles for anilines and anilinium salts. libretexts.orgmsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the nitrogen atom significantly alters the electronic environment of the entire molecule, leading to predictable shifts in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: In neutral 2,4,6-trichloroaniline, the amino group (-NH₂) is an ortho-, para-directing electron-donating group due to the resonance effect of the nitrogen lone pair. Upon protonation to the anilinium ion (-NH₃⁺), the nitrogen atom becomes strongly electron-withdrawing. byjus.com This change removes the electron-donating resonance effect and deshields the aromatic protons. Consequently, the signal for the two equivalent aromatic protons (at C3 and C5) in this compound is expected to shift significantly downfield (to a higher ppm value) compared to the neutral compound. youtube.com The acidic protons of the -NH₃⁺ group will also appear as a new, typically broad, signal whose chemical shift can be concentration-dependent. libretexts.org

¹³C NMR Spectroscopy: The change in the electronic nature of the nitrogen substituent from electron-donating to strongly electron-withdrawing also impacts the ¹³C NMR spectrum. The aromatic carbon atoms, particularly the ipso-carbon (C1, attached to the nitrogen) and the ortho/para carbons (C2, C4, C6), experience a change in their chemical environment. The strong inductive effect of the -NH₃⁺ group leads to a general downfield shift for the ring carbons compared to the neutral aniline (B41778). mdpi.com The removal of the lone pair's resonance contribution particularly affects the shielding of the ortho and para positions. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Changes upon Protonation

| Nucleus | Group | Expected Shift upon Salt Formation | Rationale |

| ¹H | Aromatic Protons (H3, H5) | Downfield (Higher ppm) | Increased electron-withdrawing nature of the -NH₃⁺ group deshields the ring. youtube.com |

| ¹H | Amine Protons | -NH₂ signal disappears, new -NH₃⁺ signal appears | Formation of the anilinium ion. libretexts.org |

| ¹³C | Aromatic Carbons (C1-C6) | Downfield (Higher ppm) | Loss of resonance donation and increased inductive withdrawal by the -NH₃⁺ group. mdpi.com |

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum is highly sensitive to the conjugation within the molecule. In neutral 2,4,6-trichloroaniline, the lone pair of electrons on the nitrogen atom is in conjugation with the π-electron system of the benzene ring. This extended conjugation is responsible for the characteristic absorption bands in the UV region. bbec.ac.in

Upon protonation in an acidic medium to form the hydrochloride salt, this lone pair is no longer available to participate in resonance as it is involved in bonding with a proton. bethunecollege.ac.in The removal of this conjugation results in a spectrum that more closely resembles the substituted benzene ring without the influence of the amino group. This change causes a hypsochromic shift (or blue shift), where the absorption maximum (λ_max) shifts to a shorter wavelength. scribd.comegyankosh.ac.in A hypochromic effect , a decrease in the intensity of the absorption (ε_max), is also typically observed. bethunecollege.ac.inuomustansiriyah.edu.iq For example, aniline itself shows a primary absorption band around 230 nm, which shifts to approximately 203 nm in its anilinium form. egyankosh.ac.in A similar hypsochromic shift is expected for 2,4,6-trichloroaniline upon its conversion to the hydrochloride salt.

Computational and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. It has been successfully applied to study various properties of 2,4,6-Trichloroaniline (B165571).

The geometry of the 2,4,6-Trichloroaniline molecule has been optimized using DFT calculations to determine its most stable conformation. These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

A comparative study of 2,4,6-trichloroaniline (TCA) and 2,4,6-tribromoaniline (B120722) (TBA) using DFT methods has shown that the size of the halogen substituents in the ortho positions plays a significant role in determining the electronic and structural properties of the amino group. kfupm.edu.sa The steric hindrance from the bulky chlorine atoms at the ortho positions influences the planarity of the amino group.

Table 1: Selected Optimized Geometrical Parameters of 2,4,6-Trichloroaniline (TCA) from DFT Calculations (Note: Specific values for bond lengths and angles for TCA from a comprehensive public study are not readily available. The table structure is provided as a template for such data.)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-N | Data not available |

| C-Cl (ortho) | Data not available | |

| C-Cl (para) | Data not available | |

| N-H | Data not available | |

| Bond Angle | C-N-H | Data not available |

| H-N-H | Data not available | |

| C-C-Cl | Data not available |

DFT calculations are instrumental in predicting the vibrational frequencies of molecules. These theoretical frequencies, when scaled appropriately, show excellent agreement with experimental data from FT-IR and FT-Raman spectroscopy. A thorough interpretation of the infrared and Raman spectra of TCA has been performed based on calculated potential energy distribution (PED) values. kfupm.edu.sa The PED analysis allows for the assignment of each vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for 2,4,6-Trichloroaniline (TCA) (Note: A comprehensive list of vibrational frequencies and their assignments for TCA is extensive. This table provides a representative sample. For a full analysis, refer to specialized spectroscopic studies.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| NH₂ symmetric stretching | Data not available | Data not available | ν(NH₂) |

| NH₂ asymmetric stretching | Data not available | Data not available | νas(NH₂) |

| C-H stretching | Data not available | Data not available | ν(C-H) |

| C-N stretching | Data not available | Data not available | ν(C-N) |

| C-Cl stretching | Data not available | Data not available | ν(C-Cl) |

| NH₂ scissoring | Data not available | Data not available | δ(NH₂) |

The electronic properties of 2,4,6-Trichloroaniline can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests a higher reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization of electron density within the molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. For substituted anilines, NBO analysis can reveal the extent of the lone pair delocalization from the nitrogen atom into the antibonding orbitals of the phenyl ring and the influence of the chloro-substituents on this delocalization.

Table 3: Calculated Electronic Properties of 2,4,6-Trichloroaniline (TCA) (Note: Specific values for HOMO-LUMO gap and NBO analysis for TCA from a comprehensive public study are not readily available. The table structure is provided as a template for such data.)

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

| Major NBO Donor-Acceptor Interactions | Data not available |

The charge distribution within the 2,4,6-Trichloroaniline molecule is significantly influenced by the electronegative chlorine atoms and the amino group. DFT calculations can provide various measures of atomic charges, such as Mulliken or Natural Population Analysis (NPA) charges. These charges help in understanding the reactive sites within the molecule.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution. It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue). For 2,4,6-Trichloroaniline, the MEP would likely show a negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, and also around the chlorine atoms. The hydrogen atoms of the amino group would exhibit a positive potential.

Ab Initio Calculations (e.g., MP2, MP4)

Ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4), offer a higher level of theory for calculating electron correlation effects compared to standard DFT functionals. These methods can be employed for more accurate geometry optimizations and energy calculations, although they are computationally more demanding. For substituted anilines, ab initio calculations have been used to investigate subtle structural and energetic features, providing benchmark data for comparison with DFT results. While specific MP2 or MP4 studies focused solely on 2,4,6-trichloroaniline are not widely documented in publicly available literature, the methodologies are well-established for this class of compounds.

Theoretical Modeling of NH₂ Inversion Barriers in Substituted Anilines

The amino group in aniline (B41778) and its derivatives is known to undergo a pyramidal inversion, often referred to as the "umbrella" motion. The energy barrier to this inversion is sensitive to the nature and position of substituents on the aromatic ring. Theoretical modeling is a powerful tool to calculate this inversion barrier.

For 2,4,6-Trichloroaniline (TCA), the NH₂ inversion barrier has been predicted to be significantly lower, approximately three times less than that in aniline and 2,4,6-trifluoroaniline. kfupm.edu.sa This reduction in the barrier is attributed to the electronic effects of the halogen substituents. The ortho-chlorine atoms, in particular, play a crucial role. Their electron-withdrawing nature can affect the hybridization of the nitrogen atom, favoring a more planar geometry of the amino group and thus lowering the energy required for inversion.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4,6-Trichloroaniline (TCA) |

| 2,4,6-Trichloroaniline hydrochloride |

| 2,4,6-Tribromoaniline (TBA) |

| Aniline |

Reaction Path Modeling and Kinetic Analysis

One area where computational modeling has been applied is in understanding the reactivity of 2,4,6-trichloroaniline in cross-coupling reactions. For instance, Density Functional Theory (DFT) has been utilized to explore the factors that control the site-selectivity of palladium-catalyzed cross-coupling reactions. A "distortion-interaction" model, based on DFT calculations, helps in rationalizing the oxidative addition step, which is often the rate-determining and selectivity-determining step in these catalytic cycles. This model evaluates the energy required to distort the reactants into the geometry of the transition state and the interaction energy between them. Such analyses are critical for designing more efficient and selective synthetic routes to functionalized derivatives of 2,4,6-trichloroaniline.

Kinetic studies, while often experimental, can be complemented and rationalized by computational models. For the synthesis of 2,4,6-trichloroaniline itself, such as through the chlorination of aniline, kinetic analysis has been performed to understand the reaction mechanism. It has been noted that the reaction rate for the formation of 2,4,6-trichloroaniline from aniline salt is significantly faster than that of the formation of 2,6-dichloroaniline. Computational modeling of this process would involve calculating the activation energies for the successive chlorination steps, providing insight into the observed regioselectivity and reaction rates.

The study of reaction mechanisms at a molecular level provides invaluable data for optimizing reaction conditions and for the development of novel synthetic methodologies.

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of 2,4,6-trichloroaniline. These theoretical predictions serve as a powerful complement to experimental data, aiding in the structural elucidation and vibrational assignment of the molecule.

A comprehensive analysis of the vibrational spectra (Infrared and Raman) of 2,4,6-trichloroaniline has been conducted using DFT calculations. By employing appropriate basis sets, such as 6-311++G(d,p), researchers can compute the harmonic vibrational frequencies of the molecule in its ground state. These calculated frequencies, when scaled by an appropriate factor, show excellent agreement with experimental FT-IR and FT-Raman spectra.

The table below presents a selection of calculated and experimental vibrational frequencies for key functional groups in 2,4,6-trichloroaniline, demonstrating the accuracy of the computational approach. The assignments are supported by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|

| NH₂ asymmetric stretching | 3480 | 3485 (IR), 3488 (Raman) | ν(NH₂) (100) |

| NH₂ symmetric stretching | 3390 | 3395 (IR), 3392 (Raman) | ν(NH₂) (100) |

| NH₂ scissoring | 1620 | 1622 (IR), 1625 (Raman) | δ(NH₂) (85) |

| C-N stretching | 1290 | 1295 (IR), 1298 (Raman) | ν(C-N) (45), δ(CH) (30) |

| C-Cl stretching | 850 | 855 (IR), 852 (Raman) | ν(C-Cl) (70) |

Beyond vibrational spectroscopy, computational methods are also employed to predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Using techniques like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the NMR shielding tensors for each nucleus. These can then be converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane). While specific studies on the computational prediction of the NMR spectrum for this compound are not widely documented, the methodology is well-established and routinely applied to organic molecules for structural verification. These predictive capabilities are invaluable in modern chemical research, often guiding the interpretation of complex experimental spectra.

Environmental Behavior and Transformation Mechanisms Excluding Toxicity

Environmental Fate in Different Compartments

Once released into the environment, 2,4,6-Trichloroaniline (B165571) partitions into different environmental media, where it undergoes distinct transformation processes.

In the atmosphere, 2,4,6-Trichloroaniline is predicted to exist in both the vapor and particulate phases guidechem.comechemi.com. The distribution between these phases is dependent on its vapor pressure.

Reaction with Hydroxyl Radicals : The primary degradation pathway for vapor-phase 2,4,6-Trichloroaniline is the reaction with photochemically-produced hydroxyl radicals (•OH) guidechem.comechemi.comnih.gov. The rate constant for this reaction is estimated to be 1.11 x 10⁻¹² cm³/molecule-sec at 25°C guidechem.comechemi.comnih.gov. This corresponds to an atmospheric half-life of approximately 14 days, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³ guidechem.comechemi.comnih.gov.

Photolysis : 2,4,6-Trichloroaniline absorbs light in the environmental UV spectrum (wavelengths >290 nm), which suggests it has the potential to undergo direct photolysis in the atmosphere guidechem.comechemi.com.

Deposition : Particulate-phase 2,4,6-Trichloroaniline can be removed from the atmosphere through wet and dry deposition processes guidechem.comechemi.com.

| Atmospheric Fate Parameter | Value / Description |

| Phase Distribution | Exists in both vapor and particulate phases in the ambient atmosphere guidechem.com. |

| Primary Degradation Pathway | Reaction with photochemically-produced hydroxyl radicals guidechem.comnih.gov. |

| Reaction Rate Constant | 1.11 x 10⁻¹² cm³/molecule-sec at 25°C (estimated) guidechem.comechemi.comnih.gov. |

| Atmospheric Half-Life | ~14 days (estimated) guidechem.comechemi.comnih.gov. |

| Photolysis | May undergo direct photolysis due to absorbance of light at wavelengths >290 nm guidechem.comechemi.com. |

| Removal of Particulate Phase | Wet and dry deposition guidechem.comechemi.com. |

In aquatic systems, the fate of 2,4,6-Trichloroaniline is determined by several competing processes.

Hydrolysis : Due to the absence of hydrolyzable functional groups, 2,4,6-Trichloroaniline is not expected to undergo hydrolysis in the environment guidechem.comechemi.comnih.gov.

Oxidation : Photo-oxidation of 2,4,6-Trichloroaniline has been observed to occur more readily in the presence of fulvic acid compared to humic acid guidechem.comechemi.comnih.gov. Studies on the related compound 2,4,6-trichloroanisole show that degradation via UV treatment is primarily caused by direct UV photolysis and indirect oxidation by hydroxyl radicals nih.govresearchgate.net.

Photolysis : The compound's ability to absorb light within the environmental UV spectrum suggests that direct photolysis can be a significant degradation pathway in sunlit surface waters echemi.comnih.gov. Research on the closely related isomer, 2,4,5-trichloroaniline, in a freshwater lake demonstrated that photochemical processes accounted for 81% of its mineralization, compared to 19% by microbial processes nih.govnih.gov.

Volatilization : The Henry's Law constant for 2,4,6-Trichloroaniline is estimated to be 1.34 x 10⁻⁶ atm-m³/mole echemi.comnih.gov. This low value indicates that volatilization from water surfaces is not expected to be a significant environmental fate process echemi.com.

| Aquatic Fate Parameter | Value / Description |

| Hydrolysis | Not an expected degradation pathway guidechem.comechemi.comnih.gov. |

| Photolysis | A likely degradation pathway due to absorbance in the environmental UV spectrum echemi.comnih.gov. |

| Photo-oxidation | Occurs more readily in the presence of fulvic acid than humic acid guidechem.comechemi.comnih.gov. |

| Henry's Law Constant | 1.34 x 10⁻⁶ atm-m³/mole (estimated) echemi.comnih.gov. |

| Volatilization from Water | Not expected to be a significant process echemi.com. |

In the soil compartment, the mobility and bioavailability of 2,4,6-Trichloroaniline are largely controlled by its interaction with soil components.

Adsorption to Organic Matter : A key process for chlorinated anilines is covalent binding to humic substances, which contributes to the formation of soil-bound residues nih.gov. The estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) for 2,4,6-Trichloroaniline is approximately 2,400, which suggests it will have only slight mobility in soil nih.gov. This binding to soil organic matter is often rapid and spontaneous nih.gov.

Adsorption to Mineral Constituents : Besides organic matter, binding to mineral constituents may also contribute to the sequestration of 2,4,6-Trichloroaniline in soil nih.gov. Studies on its adsorption to reference clays showed it was strongly retained, with a sorption of up to 8 mg/g chemicalbook.com. It was found to be the least desorbed compound from montmorillonite (B579905), while on kaolinite (B1170537), it was irreversibly retained chemicalbook.com.

| Soil Fate Parameter | Value / Description |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~2,400 (estimated) nih.gov. |

| Mobility in Soil | Expected to have slight mobility nih.gov. |

| Primary Adsorption Mechanism | Covalent binding to humic substances in soil organic matter nih.gov. |

| Adsorption to Clay Minerals | Strongly retained by kaolinite and montmorillonite, with sorption up to 8 mg/g chemicalbook.com. |

Degradation Pathways in Environmental Matrices

2,4,6-Trichloroaniline can be broken down through both non-biological and biological processes.

Abiotic degradation, particularly through the action of sunlight, plays a crucial role in the transformation of 2,4,6-Trichloroaniline. When mono-, di-, and trichloroanilines were irradiated with UV light in methanol and methanol-water solutions, the resulting products were identified as mono-, di-, and trichloroazobenzenes guidechem.comechemi.comnih.gov. This indicates a pathway involving the coupling of aniline (B41778) radicals to form more complex molecules under specific laboratory conditions. In natural settings, UV-driven processes can also involve direct photolysis or the generation of reactive species like hydroxyl radicals that lead to degradation nih.govresearchgate.net.

Microorganisms are capable of transforming 2,4,6-Trichloroaniline, particularly under anaerobic conditions.

Anaerobic Degradation : In sediment-water slurries under anaerobic conditions, 2,4,6-Trichloroaniline has been shown to undergo reductive dehalogenation nih.gov. This process involves the removal of chlorine atoms from the aromatic ring. The observed products were equimolar amounts of 2,4-dichloroaniline (B164938) and 2,6-dichloroaniline nih.gov. The degradation exhibited a lag time of 41 days, followed by a half-life of 143 days nih.gov.

Aerobic Degradation : While direct evidence for aerobic degradation pathways of 2,4,6-Trichloroaniline is limited, studies on similar compounds provide insight. The aerobic degradation of other chlorinated anilines often involves enzymes like dioxygenases, which can lead to ring cleavage plos.org. Research on 2,4,5-trichloroaniline in lake water showed that while photochemical degradation was dominant, microbial processes still contributed to its mineralization nih.govnih.gov.

| Degradation Pathway | Conditions | Key Processes & Products |

| Abiotic (UV Irradiation) | Laboratory (Methanol/Water) | Formation of trichloroazobenzene guidechem.comechemi.comnih.gov. |

| Microbial (Anaerobic) | Sediment-Water Slurries | Reductive dehalogenation to 2,4-dichloroaniline and 2,6-dichloroaniline nih.gov. |

Sequestration and Retention in Clay-Pollutant Systems

The mobility and bioavailability of 2,4,6-trichloroaniline in the environment are heavily controlled by its interaction with soil minerals, particularly clays. Clay minerals, with their high surface area and charged surfaces, can sequester organic pollutants, affecting their transport and persistence.

The sorption of 2,4,6-trichloroaniline (2,4,6-TCA) onto clay minerals is a key process governing its environmental distribution. Studies comparing its behavior with kaolinite and montmorillonite reveal significant differences in sorption capacity and mechanisms, largely driven by the structural differences between these two types of clays and the physicochemical properties of the aniline.

Research demonstrates that montmorillonite has a substantially higher sorption capacity for 2,4,6-TCA compared to kaolinite. nih.govresearchgate.net This difference is attributed to their distinct structures. Montmorillonite is a 2:1 type clay with a layered structure that can expand, allowing pollutant molecules to be sorbed not only on the external surface but also within the interlayer spaces. nih.govresearchgate.net In contrast, kaolinite is a 1:1 non-expanding clay, restricting sorption primarily to its mineral surface. nih.govresearchgate.net

The lipophilic (fat-loving) character of the aniline plays a crucial role. 2,4,6-TCA, being the most lipophilic among tested chloroanilines, exhibits the greatest sorption. nih.govresearchgate.net The amount of pollutant sorbed increases with its concentration in the solution, indicating a concentration-dependent uptake process. nih.govresearchgate.net The sorption coefficient (Kd), which quantifies the partitioning of a compound between the solid (clay) and liquid (water) phases, reflects these findings. For the 2,4,6-trichloroaniline-montmorillonite system, the Kd value is significantly higher than for other less chlorinated anilines and for its sorption onto kaolinite. nih.govresearchgate.net

| Compound | Clay Mineral | Sorption Coefficient (Kd) L/g |

|---|---|---|

| 2,4,6-Trichloroaniline | Montmorillonite | 0.0488 |

| 3-Chloroaniline | Kaolinite | 0.0030 |

X-ray analysis confirms the proposed mechanisms, showing a progressive swelling of the montmorillonite structure upon sorption of 2,4,6-TCA, which is indicative of interlayer sorption. No such structural change is observed for kaolinite. nih.govresearchgate.net

The retention of 2,4,6-trichloroaniline sorbed onto clays is critical for its long-term environmental fate. Leaching experiments, which simulate the effect of rainfall and surface water, have been conducted to evaluate how strongly 2,4,6-TCA is retained by kaolinite and montmorillonite. researchgate.net

These studies involve loading the clays with a known amount of 2,4,6-TCA and then passing various aqueous solutions through the clay-pollutant system to measure the amount of the compound that is released or "leached." The leaching agents used can include ultrapure water as well as solutions designed to mimic acid rain and typical surface waters. researchgate.net

The results of these experiments show that the retention of the pollutant is linked to its chemical properties. More polar, and thus more water-soluble, compounds are generally less retained and more easily leached from the clays. researchgate.net Consistent with its strong sorption, 2,4,6-trichloroaniline is the least desorbed compound from montmorillonite in these studies. chemicalbook.com On kaolinite, the retention can be even stronger, with some studies noting that the sorption of chloroanilines appears to be irreversible. chemicalbook.com

| Parameter | Details |

|---|---|

| Sorbent Materials | Kaolinite KGa-1b, Montmorillonite SWy-2 |

| Pollutant | 2,4,6-Trichloroaniline (2,4,6-TCA) |

| Initial Sorbed Amount on Montmorillonite | 10.0 mg g-1 |

| Initial Sorbed Amount on Kaolinite | 7.3 mg g-1 |

| Leaching Agents | Ultrapure water, model solutions of acid rain and surface waters |

The strong binding of 2,4,6-TCA to clay minerals, especially montmorillonite, suggests that these clays can act as effective sinks, reducing its mobility in soil and its potential to leach into groundwater.

Environmental Monitoring of Transformation Products

Environmental monitoring of 2,4,6-trichloroaniline and its potential transformation products is essential for assessing contamination levels and understanding its ultimate fate. While the parent compound is the primary target of most monitoring programs, its degradation in the environment can lead to a variety of other chemicals.

The U.S. Environmental Protection Agency (EPA) has established standardized methods for the analysis of aniline derivatives in environmental samples. EPA Method 8131, for instance, is a gas chromatography (GC) method used to determine the concentration of aniline and its derivatives, including 2,4,6-trichloroaniline, in extracts from environmental samples. This method often employs a nitrogen-phosphorus detector (NPD) or can be coupled with mass spectrometry (GC-MS) for more definitive identification.

The transformation of chloroanilines in the environment can occur through biotic and abiotic pathways, such as microbial degradation and photolysis. For similar compounds like 2,4-dichloroaniline, degradation can proceed via dechlorination (the removal of chlorine atoms) and oxidative deamination, which can lead to the formation of corresponding chlorocatechols. It is plausible that 2,4,6-trichloroaniline undergoes similar transformations.

The monitoring of these transformation products is more complex than for the parent compound because they are often present at lower concentrations and may not have readily available analytical standards. Therefore, advanced analytical approaches such as suspect screening and non-target analysis using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) are increasingly employed. These techniques allow for the detection and tentative identification of a wide range of compounds, including previously unknown transformation products, in complex environmental matrices like water, soil, and sediment.

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Methods

Chromatography is the cornerstone for the separation and analysis of 2,4,6-Trichloroaniline (B165571) and its hydrochloride salt from complex mixtures. Both high-performance liquid chromatography and gas chromatography offer robust solutions for its determination.

High-Performance Liquid Chromatography (HPLC) is a versatile technique employed for the analysis of 2,4,6-Trichloroaniline hydrochloride. nrc.gov The method is particularly suitable for nonvolatile compounds. wa.gov One established approach is the U.S. Environmental Protection Agency (EPA) SW-846 Method 8321A, which covers the analysis of solvent-extractable nonvolatile compounds by HPLC, often coupled with a thermospray/mass spectrometry (HPLC/TS/MS) interface or an ultraviolet (UV) detector. wa.gov The use of a UV absorption detector has been specifically noted for the separation of chloroaniline metabolites, a category that includes 2,4,6-Trichloroaniline. nih.gov This highlights HPLC's utility in not only detecting the parent compound but also its transformation products in various samples. nih.gov

Gas Chromatography (GC) is a highly effective and widely used technique for analyzing 2,4,6-Trichloroaniline. It is frequently paired with a mass spectrometer (MS), a combination known as GC/MS. The EPA SW-846 Method 8270E is a prime example of a validated GC/MS method for determining semivolatile organic compounds, including this compound, in environmental samples. wa.gov GC/MS was also utilized for the analysis of this compound in drinking water concentrates. nih.gov

Due to the presence of three chlorine atoms in the molecule, 2,4,6-Trichloroaniline is highly responsive to an Electron Capture Detector (ECD). The GC-ECD configuration is known for its exceptional sensitivity towards halogenated compounds. While specific studies for this compound were not detailed in the reviewed literature, the use of GC/ECD is a standard and logical approach for its trace-level detection. wa.gov

Table 1: Summary of Chromatographic Methods for this compound

| Technique | Method/Detector | Application Notes | Source(s) |

|---|---|---|---|

| HPLC | UV Detector | Separation of chloroaniline metabolites. | nih.gov |

| HPLC | EPA SW-846 8321A (TS/MS or UV) | Analysis of solvent-extractable nonvolatile compounds. | wa.gov |

| GC | Mass Spectrometry (MS) | Analysis in drinking water and environmental samples (EPA SW-8270E). | nih.govwa.gov |

| GC | Electron Capture Detector (ECD) | Potentially high sensitivity due to the compound's halogenated structure. | wa.gov |

Method Development and Validation for Environmental and Industrial Samples

The development and validation of analytical methods are critical to ensure reliable and legally defensible data for this compound. This process is particularly important for complex environmental matrices like soil and water and for monitoring industrial effluents. Standardized methods, such as those published by the EPA (e.g., SW-846 series), form the basis for this work, ensuring that procedures for extraction, quantification, and quality control are robust and reproducible. wa.govwa.gov

Before instrumental analysis, this compound must be efficiently extracted from the sample matrix and, if necessary, concentrated to levels suitable for detection. The selection of an extraction technique depends on the sample type (e.g., water, soil, sediment). For semivolatile organic compounds like 2,4,6-Trichloroaniline, common procedures include liquid-liquid extraction and solid-phase extraction (SPE). The optimization of these processes involves adjusting solvent type, pH, and extraction time to maximize the recovery of the analyte. The compound's tendency for physical adsorption to sediments is a key consideration during method development. epa.gov

A crucial aspect of method validation is determining the method detection limit (MDL) and practical quantitation limit (PQL). The MDL is defined as the minimum concentration of a substance that can be measured and reported with a high degree of confidence that the analyte concentration is greater than zero. tucsonaz.gov The PQL is the lowest concentration that can be consistently quantified with acceptable precision and accuracy. tucsonaz.gov

For this compound, analytical methods must be sensitive enough to meet various state and federal regulatory and screening levels. These levels are not detection limits themselves but serve as targets that the PQL must fall below. For instance, various jurisdictions have established soil remediation levels and screening levels for residential and non-residential scenarios.

Table 2: Examples of Environmental Screening and Remediation Levels for this compound

| Jurisdiction/Guideline | Matrix | Level Type | Value (mg/kg) | Source(s) |

|---|---|---|---|---|

| Arizona | Soil | Residential Remediation | 19 | azdeq.gov |

| Arizona | Soil | Non-Residential Remediation | 190 | azdeq.gov |